4-Bromo-3-(tert-butyl)isoxazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11BrN2O |
|---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
4-bromo-3-tert-butyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,3)5-4(8)6(9)11-10-5/h9H2,1-3H3 |
InChI Key |
MWTGYPARUJPSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1Br)N |
Origin of Product |
United States |
Significance of the Isoxazole Core in Heterocyclic Chemistry
The isoxazole (B147169) ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This arrangement imparts a unique electronic and structural profile, making it a cornerstone in the synthesis of a wide array of functional molecules. nih.govrsc.org The isoxazole core is a key constituent in numerous compounds with diverse applications, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.net
In the field of medicinal chemistry, the isoxazole nucleus is present in a variety of FDA-approved drugs, demonstrating its therapeutic relevance. researchgate.netbohrium.com Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govbohrium.com The structural features of the isoxazole ring allow for multiple non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for molecular recognition and binding to biological targets. daneshyari.com The inclusion of the isoxazole moiety in a molecule can lead to enhanced efficacy, reduced toxicity, and improved pharmacokinetic profiles. bohrium.comdaneshyari.com
The versatility of the isoxazole ring also extends to its role as a synthetic intermediate. The ring can be readily functionalized at various positions, allowing for the creation of diverse chemical libraries for drug discovery and other applications. rsc.org Furthermore, the isoxazole ring can undergo various chemical transformations, including ring-opening reactions, to yield other valuable chemical entities.
Structural Features and Unique Attributes of 4 Bromo 3 Tert Butyl Isoxazol 5 Amine
The compound 4-Bromo-3-(tert-butyl)isoxazol-5-amine is a substituted isoxazole (B147169) with the chemical formula C7H11BrN2O and a molecular weight of 219.08 g/mol . 3wpharm.comnbinno.com Its structure is characterized by the presence of three key substituents on the isoxazole core: a bromine atom at the 4-position, a tert-butyl group at the 3-position, and an amine group at the 5-position. Each of these substituents imparts specific properties to the molecule, influencing its reactivity, stereochemistry, and potential biological activity.
The bromine atom at the 4-position is an interesting feature. Halogen atoms, particularly bromine, are known to be involved in halogen bonding, a type of non-covalent interaction that can play a significant role in molecular recognition and crystal engineering. The presence of the bromo substituent can also provide a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex molecules. mdpi.com
The tert-butyl group at the 3-position is a bulky, sterically hindering group. This substituent can influence the conformation of the molecule and its ability to interact with biological targets. The steric bulk of the tert-butyl group can also protect the isoxazole ring from certain chemical reactions, thereby enhancing the stability of the compound. In medicinal chemistry, bulky hydrophobic groups like tert-butyl can be important for binding to hydrophobic pockets in proteins. nih.gov
The amine group at the 5-position is a key functional group that can act as a hydrogen bond donor and a base. The presence of the amino group can significantly influence the solubility and pharmacokinetic properties of the molecule. rsc.org It also provides a reactive site for further derivatization, such as acylation or alkylation, to generate a library of related compounds for structure-activity relationship studies. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 166964-06-3 bldpharm.com |
| Molecular Formula | C7H11BrN2O 3wpharm.comnbinno.com |
| Molecular Weight | 219.08 3wpharm.comnbinno.com |
Structure Activity Relationship Sar Exploration of 4 Bromo 3 Tert Butyl Isoxazol 5 Amine Derivatives
Systematic Variation of Substituents at the C-3, C-4, and C-5 Positions
The core principle of SAR is to systematically alter different parts of a molecule and observe the corresponding changes in biological activity. For 4-bromo-3-(tert-butyl)isoxazol-5-amine, the C-3, C-4, and C-5 positions are primary targets for modification.
C-3 Position: The tert-butyl group is a large, sterically demanding hydrophobic moiety. ontosight.ai Its role could be to occupy a specific hydrophobic pocket within a target protein. Varying this group can provide insight into the size and nature of this pocket. For example, replacing the tert-butyl group with smaller alkyl groups (e.g., isopropyl, ethyl) or cyclic groups (e.g., cyclopropyl, cyclohexyl) would test the spatial constraints of the binding site. Conversely, introducing larger or more complex hydrophobic groups could enhance van der Waals interactions if space permits.
C-4 Position: The bromine atom at the C-4 position can influence the molecule's properties in several ways. As a halogen, it is an electron-withdrawing group, which can affect the electronics of the isoxazole (B147169) ring and the pKa of the C-5 amine. mdpi.com It can also participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a protein. A systematic SAR study would involve replacing bromine with other halogens (F, Cl, I) to probe the effects of both size and electronegativity. Additionally, replacing the bromo group with small alkyl or cyano groups would help determine if the observed effects are due to sterics, electronics, or a specific requirement for a halogen. ijpca.org
C-5 Position: The 5-amino group is a critical functional group, often acting as a key hydrogen bond donor. nih.gov In many isoxazole-based inhibitors, this amine forms crucial hydrogen bonds with residues like asparagine in the target's active site. nih.gov SAR exploration at this position typically involves N-acylation, N-alkylation, or incorporation of the amine into various heterocyclic systems to probe the local environment and introduce new interaction points. nih.govresearchgate.net Studies on related trisubstituted isoxazoles have shown that a hydrogen bond donor at the C-5 position is essential for high potency against certain targets. nih.gov
Below is an interactive table illustrating a hypothetical SAR exploration for a generic kinase target.
| Position | Modification | Rationale | Predicted Activity Change |
| C-3 (tert-butyl) | Isopropyl | Reduce steric bulk | Decrease (if pocket is large) |
| C-3 (tert-butyl) | Cyclohexyl | Maintain hydrophobicity, alter shape | Variable |
| C-4 (Bromo) | Chloro | Smaller halogen, more electronegative | Maintain or slightly decrease |
| C-4 (Bromo) | Iodo | Larger halogen, better halogen bond donor | Increase (if halogen bond is key) |
| C-4 (Bromo) | Methyl | Remove halogen bond, add bulk | Significant Decrease |
| C-5 (Amine) | Acetamide | Neutralize basicity, add H-bond acceptor | Significant Decrease (if H-bond donation is key) |
| C-5 (Amine) | N-Methylamine | Add small alkyl group, maintain H-bond donor | Variable, potential steric clash |
Influence of Stereochemistry on Molecular Recognition
While the parent compound this compound is achiral, introducing chiral centers through substituent modification can have a profound impact on molecular recognition. Biological macromolecules, such as enzymes and receptors, are chiral and often exhibit stereospecificity, meaning they interact differently with the enantiomers of a chiral ligand.
Stereochemistry can be introduced by modifying any of the substituents. For instance, replacing the tert-butyl group at C-3 with a sec-butyl group would create a chiral center. The two resulting enantiomers, (R)- and (S)-, would have identical physical properties but could display vastly different biological activities. One enantiomer might fit perfectly into the binding site, maximizing favorable interactions, while the other might be unable to bind effectively due to steric clashes.
In a study on 3,4-diaryl-isoxazole-based inhibitors, modifications with chiral pyrrolidine (B122466) scaffolds were explored. nih.gov While in that specific case the absolute configuration had a limited effect, it highlights a common strategy in drug design to explore chiral space. The differential activity between stereoisomers provides strong evidence for a specific, high-affinity binding mode. nih.gov
Conformational Analysis and its Relevance to Molecular Interactions
Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The preferred conformation, or the bioactive conformation, is the specific three-dimensional shape the molecule adopts when it binds to its target.
The bulky tert-butyl group at the C-3 position plays a significant role in the conformational preferences of these derivatives. Due to its size, it will likely restrict rotation around the C3-C(CH₃)₃ bond. This rigidity can be advantageous, as it reduces the entropic penalty upon binding. The molecule does not need to "freeze" into a specific conformation, as it already prefers a limited set of shapes. Computational studies on related structures with tert-butyl groups on cyclic systems show they dominate the conformational landscape to minimize steric hindrance. upenn.eduresearchgate.net
The planarity of the isoxazole ring itself provides a rigid core, while the substituents attached to it can have varying degrees of rotational freedom. Understanding the preferred orientation of the C-5 amino group and the C-4 bromo atom relative to the ring is crucial for predicting how the molecule will present its functional groups for interaction with a target protein.
Integration of Structure-Based Design Principles
When the three-dimensional structure of a biological target is known, structure-based design becomes a powerful tool for guiding SAR exploration. Techniques like X-ray crystallography and molecular docking can provide atomic-level insights into how a ligand binds.
For derivatives of this compound, a structure-based approach would begin by docking the parent compound into the active site of its target. This would generate a binding hypothesis, predicting key interactions. For example, docking might show the C-5 amine forming a hydrogen bond with an asparagine residue and the tert-butyl group fitting into a hydrophobic pocket. nih.gov
This model can then be used to design new derivatives rationally.
To improve affinity: One might modify the C-3 substituent to better fill the hydrophobic pocket or replace the C-4 bromine with a different group that could form a specific interaction with a nearby residue.
To enhance selectivity: If a related off-target protein has a different residue at a key position, one could design a modification that selectively interacts with the target protein but clashes with the off-target.
Crystallography provides definitive proof of a binding mode. For instance, obtaining a co-crystal structure of a derivative bound to its target could confirm the predicted hydrogen bond at C-5 and reveal the precise orientation of the tert-butyl group. dundee.ac.uk This structural information is invaluable for the next cycle of design and optimization. nih.gov
Development of Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. researchgate.net
To develop a QSAR model for this compound derivatives, a training set of analogues with known biological activities would be required. For each compound in the set, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties.
| Descriptor Type | Examples | Property Represented |
| Electronic | Dipole Moment, Partial Charges | Distribution of electrons, ability to form electrostatic interactions |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity, ability to cross membranes and enter hydrophobic pockets |
| Topological | Connectivity Indices | Atom connectivity and branching |
| 3D Field-Based | CoMFA/CoMSIA Fields | 3D steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields |
Once the descriptors are calculated, statistical methods are used to build an equation that relates them to activity. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) generates contour maps that visualize regions in space where certain properties are predicted to increase or decrease activity. nih.gov A green contour around the C-3 position might indicate that bulky, sterically favored groups in that region increase activity, while a red contour near the C-5 amine might show that bulky groups there are detrimental. nih.gov These models provide a powerful visual guide for designing more potent molecules.
Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 4 Bromo 3 Tert Butyl Isoxazol 5 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 4-Bromo-3-(tert-butyl)isoxazol-5-amine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the amine and tert-butyl protons. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The nine protons of the tert-butyl group, being chemically equivalent, would present as a sharp singlet. Due to the absence of adjacent protons, no spin-spin coupling is anticipated for these groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon framework of the molecule. Distinct signals are expected for the quaternary carbons of the isoxazole (B147169) ring, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The chemical shifts of the isoxazole ring carbons are influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the substitution pattern. For the related compound, 3-Amino-5-tert-butylisoxazole, characteristic ¹³C NMR shifts have been reported and can serve as a reference. spectrabase.com
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~5.0 - 6.0 | Broad Singlet | -NH₂ |
| ¹H | ~1.3 | Singlet | -C(CH₃)₃ |
| ¹³C | ~170 | Singlet | C5 (attached to amine) |
| ¹³C | ~165 | Singlet | C3 (attached to tert-butyl) |
| ¹³C | ~90 | Singlet | C4 (attached to bromine) |
| ¹³C | ~35 | Singlet | Quaternary C of tert-butyl |
| ¹³C | ~28 | Singlet | CH₃ of tert-butyl |
Note: These are predicted values based on known substituent effects on isoxazole rings and may vary from experimental data.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to accurately determine the monoisotopic mass of this compound. This allows for the unambiguous confirmation of its molecular formula, C₇H₁₁BrN₂O, by comparing the measured mass with the calculated exact mass. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with a relative intensity ratio of approximately 1:1.
Fragment Analysis: Electron ionization (EI) or other fragmentation techniques would reveal characteristic cleavage patterns. A prominent fragmentation pathway for bromo-compounds is the loss of the bromine atom. miamioh.edu For this compound, key fragmentation pathways would likely involve the loss of a methyl group from the tert-butyl substituent, and cleavage of the isoxazole ring.
Predicted Mass Spectrometry Data:
| m/z | Proposed Fragment |
| 219/221 | [M]⁺ (Molecular Ion) |
| 204/206 | [M - CH₃]⁺ |
| 140 | [M - Br]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C=N stretching of the isoxazole ring would be observed around 1620-1680 cm⁻¹. The C-N and C-O stretching vibrations of the ring are also expected to produce distinct bands. rjpbcs.com
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations and those of non-polar bonds often give rise to strong Raman signals. The isoxazole ring vibrations, in particular, would be observable.
Key Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (Amine) | 3300 - 3500 | IR |
| C-H Stretch (tert-butyl) | 2850 - 3000 | IR, Raman |
| C=N Stretch (Isoxazole) | 1620 - 1680 | IR, Raman |
| N-H Bend (Amine) | 1590 - 1650 | IR |
| C-O Stretch (Isoxazole) | 1000 - 1300 | IR |
| C-Br Stretch | 500 - 600 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isoxazole ring is a chromophore that absorbs UV radiation. The position and intensity of the absorption maximum (λmax) are influenced by the substituents on the ring. Theoretical studies on isoxazole derivatives have been conducted to predict their UV-Vis absorption spectra. researchgate.net The presence of the amino and bromo substituents on the isoxazole ring of this compound is expected to cause a bathochromic (red) shift of the absorption maximum compared to the unsubstituted isoxazole.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Isomers
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for separating it from any potential isomers or impurities. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase. sielc.comvedomostincesmp.ru
Typical HPLC Parameters:
Column: C18, 5 µm particle size
Mobile Phase: A gradient of water (with a modifier like formic acid or trifluoroacetic acid) and acetonitrile (B52724) or methanol.
Detection: UV detection at a wavelength corresponding to the λmax of the compound.
This method would allow for the quantification of the compound and the detection of any related substances, ensuring the sample's purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound may have limited volatility for direct GC analysis due to the polar amine group, GC-MS can be a powerful technique after derivatization. Derivatization of the primary amine group can increase the compound's volatility and improve its chromatographic properties. researchgate.netdoi.org
Derivatization: Common derivatization reagents for amines include silylating agents (e.g., BSTFA, MSTFA) or acylating agents (e.g., trifluoroacetic anhydride). youtube.comiu.edu These reagents convert the polar N-H bonds into less polar derivatives.
GC-MS Analysis: The derivatized compound can then be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides mass spectral data for identification. The fragmentation pattern of the derivative can provide additional structural confirmation.
Academic Research Applications of 4 Bromo 3 Tert Butyl Isoxazol 5 Amine As a Versatile Chemical Platform
Utility as a Core Scaffold for the Synthesis of Complex Heterocycles
The presence of both a bromine atom and an amino group on the isoxazole (B147169) ring of 4-Bromo-3-(tert-butyl)isoxazol-5-amine provides two orthogonal points for chemical modification, rendering it a valuable building block for the synthesis of complex, fused heterocyclic systems. The amino group can readily participate in condensation reactions with various carbonyl compounds to form larger ring systems, while the bromo group is amenable to a variety of cross-coupling reactions.
Researchers have demonstrated the utility of similar amino- and bromo-substituted heterocycles in constructing fused ring systems of medicinal interest. For instance, the amino group can be acylated, sulfonylated, or diazotized to introduce further functionality. The bromo substituent, on the other hand, can be utilized in well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonog
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Bromo-3-(tert-butyl)isoxazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized isoxazole core. For example, methyl 4-bromo-3-(tert-butyl)isoxazole-5-carboxylate (CAS 1392516-27-6) can serve as a precursor, where hydrolysis and subsequent amination yield the target amine . Optimization involves controlling reaction temperature (e.g., 0–6°C for bromine-sensitive intermediates) and using inert atmospheres to prevent decomposition . Adjusting stoichiometric ratios of brominating agents (e.g., NBS or Br₂) and catalysts (e.g., Lewis acids) improves yield .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and ~29 ppm (¹³C). The isoxazole ring protons resonate between 6.5–7.5 ppm, with bromine causing deshielding .
- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 245 (C₇H₁₀BrN₂O⁺), with fragmentation patterns showing loss of Br (≈90 Da) and tert-butyl (≈57 Da) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% by area normalization) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at 0–6°C in amber vials under inert gas (N₂ or Ar) to prevent photodegradation and moisture absorption . For long-term storage (>6 months), freeze at -80°C in sealed containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for brominated isoxazole derivatives?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Perform variable-temperature NMR (VT-NMR) to identify dynamic processes . Cross-validate with X-ray crystallography (if crystalline) or computational methods (DFT for predicted shifts) . For example, tert-butyl group rotational barriers can cause splitting in ¹³C NMR .
Q. What strategies are effective for enhancing the solubility of this compound in aqueous media?
- Methodological Answer :
- Co-solvents : Use DMSO:water (1:4) or ethanol:water (3:7) to maintain solubility without precipitating the compound .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) via nucleophilic substitution at the bromine site .
- pH Adjustment : The amine group (pKa ≈ 8–9) can be protonated in acidic buffers (pH 4–5) to improve solubility .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model the electron density of the bromine atom to predict its susceptibility in Suzuki-Miyaura couplings. The tert-butyl group’s steric bulk may hinder Pd catalyst access, requiring bulky ligands (e.g., SPhos) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .
Q. What experimental evidence supports the compound’s potential as a bioactive scaffold?
- Methodological Answer : Structural analogs (e.g., 4-bromo-5-methylthiazol-2-amine) show antimicrobial activity via thiol-binding mechanisms . Test this compound in enzyme inhibition assays (e.g., kinase or protease panels) using fluorescence polarization or SPR .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for brominated isoxazole derivatives?
- Methodological Answer : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Purify via recrystallization (ethyl acetate/hexane) and use differential scanning calorimetry (DSC) to confirm thermal behavior . For example, tert-butyl-substituted compounds may exhibit multiple melting endotherms due to conformational isomers .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 245.08 g/mol | |
| Storage Temperature (Long-term) | -80°C (sealed) | |
| HPLC Purity | >95% | |
| ¹H NMR (CDCl₃) | δ 1.3 (s, 9H), 6.7 (s, 1H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
